molecular formula C2H7AsS2 B1196789 Arsinodithioic acid, dimethyl- CAS No. 65165-11-9

Arsinodithioic acid, dimethyl-

Cat. No.: B1196789
CAS No.: 65165-11-9
M. Wt: 170.13 g/mol
InChI Key: QRLDKGZYUGGRIG-UHFFFAOYSA-N
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Description

Dimethyl arsinodithioic acid (DADT) is an organoarsenic compound characterized by a dithioic acid functional group (-S-S-) attached to a dimethylarsenic moiety. Organoarsenic compounds are notable for their applications in agriculture, coordination chemistry, and historical use in chemical warfare, though their toxicity necessitates careful handling .

Properties

CAS No.

65165-11-9

Molecular Formula

C2H7AsS2

Molecular Weight

170.13 g/mol

IUPAC Name

dimethyl-sulfanyl-sulfanylidene-λ5-arsane

InChI

InChI=1S/C2H7AsS2/c1-3(2,4)5/h1-2H3,(H,4,5)

InChI Key

QRLDKGZYUGGRIG-UHFFFAOYSA-N

SMILES

C[As](=S)(C)S

Canonical SMILES

C[As](=S)(C)S

Synonyms

dimethyldithioarsinic acid
DMDTA(V) cpd

Origin of Product

United States

Comparison with Similar Compounds

Dithiocarbamates (e.g., Dimethyl Dithiocarbamate Salts)

Dithiocarbamates are sulfur-containing ligands with the general formula (R₂N)CS₂⁻. Key comparisons with DADT include:

  • Coordination Chemistry : Dithiocarbamates form stable complexes with transition metals (e.g., Cu, Ni), acting as bidentate ligands through sulfur atoms. DADT, with arsenic replacing nitrogen, may exhibit distinct metal-binding behavior due to arsenic’s larger atomic radius and lower electronegativity .
  • Applications: Dithiocarbamates are widely used as pesticides and rubber vulcanization agents.

Dimethylarsinic Acid (Cacodylic Acid)

Cacodylic acid (CAS 75-60-5), a dimethylarsenic compound, shares structural similarities with DADT but lacks the dithioic acid group.

  • Toxicity: Cacodylic acid is classified as a hazardous substance, causing respiratory and dermal irritation.

Dimethylphosphoramidic Dichloride

This phosphorus-based compound (CAS 677-43-0) features a dimethylamide group bonded to phosphorus. Comparisons highlight:

  • Reactivity : Phosphorus compounds often exhibit higher stability than arsenic analogs. DADT’s arsenic center may confer greater electrophilicity, influencing its reactivity in substitution reactions .

Data Table: Comparative Properties of DADT and Analogs

Compound CAS RN Molecular Formula Key Functional Groups Applications Toxicity Concerns
Dimethyl Arsinodithioic Acid Not Available C₂H₇AsS₂ -As(CH₃)₂, -S-S- Research (hypothetical) High (arsenic toxicity)
Dimethyl Dithiocarbamate (Na salt) 128-04-1 C₃H₆NS₂Na -N(CH₃)₂, -S-S- Pesticides, rubber industry Moderate (dermal irritation)
Cacodylic Acid 75-60-5 C₂H₇AsO₂ -As(CH₃)₂, -COOH Herbicide, soil sterilant High (carcinogenic potential)
Dimethylphosphoramidic Dichloride 677-43-0 C₂H₆Cl₂NOP -P(O)Cl₂, -N(CH₃)₂ Chemical intermediate Corrosive, respiratory hazard

Research Findings and Gaps

  • Coordination Behavior : Studies on dithiocarbamates demonstrate their versatility in forming metal complexes, but DADT’s arsenic center may lead to weaker metal-sulfur bonds compared to nitrogen-based analogs .
  • Toxicity Profile : While cacodylic acid’s toxicity is well-documented, DADT’s dithioic acid group could enhance its ability to interact with biological thiols, exacerbating oxidative stress .
  • Synthesis Challenges: No direct synthesis routes for DADT are reported, unlike its dithiocarbamate counterparts, which are commercially produced .

Q & A

Q. Q1. What are the primary synthetic routes for dimethyl arsinodithioic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves arsenic acid derivatives reacting with thiols or dithiols under controlled conditions. For example, dimethyl arsinodithioic acid can be synthesized via nucleophilic substitution between dimethylarsinic acid and carbon disulfide in alkaline media. Key factors include:

  • Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of arsenic precursors.
  • pH: Alkaline conditions (pH 9–11) stabilize thiolate ions, favoring substitution .
    Validate purity using HPLC-ICP-MS (for arsenic speciation) and FT-IR (to confirm dithioic acid functional groups).

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing dimethyl arsinodithioic acid?

Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign methyl protons (δ ~1.8–2.1 ppm) and arsenic-coupled carbon shifts.
    • Raman spectroscopy: Identify S–As–S stretching vibrations (400–500 cm⁻¹) .
  • Chromatography:
    • Reverse-phase HPLC with UV detection (λ = 254 nm) for separation.
    • LC-MS/MS for quantifying trace impurities (e.g., arsenic oxides).
      Standardize methods using NIST-certified reference materials to ensure reproducibility .

Advanced Research Questions

Q. Q3. How can researchers address contradictory spectroscopic data for dimethyl arsinodithioic acid in different solvent systems?

Answer: Contradictions often arise from solvent-induced conformational changes or coordination with arsenic. Mitigation strategies:

Solvent screening: Compare spectra in polar (water, DMSO) vs. non-polar (hexane) solvents.

Computational modeling: Use DFT calculations (e.g., Gaussian) to predict solvent-dependent vibrational modes.

Validation: Cross-reference with X-ray crystallography to resolve structural ambiguities .
Example: Discrepancies in S–As bond lengths (via XRD) may explain shifts in Raman spectra.

Q. Q4. What experimental design principles apply to studying the reactivity of dimethyl arsinodithioic acid under oxidative conditions?

Answer: Adopt a factorial design to isolate variables:

FactorLevelsResponse
Oxidant (e.g., H₂O₂, O₃)0.1 M, 0.5 MAs(III) → As(V) conversion rate
pH3, 7, 11Product speciation (HPLC-ICP-MS)
Temperature25°C, 50°CReaction kinetics (Arrhenius plot)
Use ANOVA to identify significant interactions and optimize conditions. Pre-test/post-test designs with control groups (e.g., inert atmospheres) reduce confounding variables .

Q. Q5. How can researchers integrate computational chemistry with experimental data to predict dimethyl arsinodithioic acid’s environmental behavior?

Answer:

Molecular dynamics (MD) simulations: Model interactions with soil organic matter or aqueous ions (e.g., Fe³⁺).

QSAR models: Corrogate experimental logP values with biodegradation rates.

Validation: Compare predicted vs. observed adsorption coefficients (e.g., batch experiments with kaolinite).
Leverage software like GROMACS or Schrödinger Suite , ensuring force fields are parameterized for arsenic-sulfur bonds .

Methodological Challenges

Q. Q6. What statistical approaches resolve variability in toxicity assays involving dimethyl arsinodithioic acid?

Answer:

  • Multivariate analysis (PCA/PLS-DA): Identify confounding factors (e.g., cell line sensitivity, incubation time).
  • Bayesian hierarchical modeling: Account for batch effects in high-throughput screening.
  • Robust regression: Mitigate outliers in dose-response curves (e.g., Hill slopes).
    Report uncertainties using error propagation and confidence intervals (α = 0.05) .

Q. Q7. How should researchers archive and share raw data for reproducibility in dimethyl arsinodithioic acid studies?

Answer:

  • Metadata standards: Adopt ISA-TAB format for experimental parameters (e.g., synthesis conditions, instrument settings).
  • Repositories: Deposit raw spectra in Zenodo or ICPSR , tagged with DOIs.
  • Version control: Use GitLab/GitHub for code (e.g., Python scripts for HPLC data processing).
    Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Theoretical and Cross-Disciplinary Questions

Q. Q8. What theoretical frameworks guide the study of dimethyl arsinodithioic acid’s coordination chemistry?

Answer:

  • HSAB theory: Predict ligand preferences (soft As(III) binds thiols vs. hard oxygen donors).
  • Molecular orbital theory: Explain redox behavior via As–S antibonding orbitals.
  • Crystal field theory: Interpret XRD data for octahedral vs. tetrahedral arsenic complexes.
    Validate with EXAFS to resolve local coordination environments .

Q. Q9. How can cross-disciplinary approaches (e.g., environmental chemistry/toxicology) enhance dimethyl arsinodithioic acid research?

Answer:

  • Ecotoxicology: Combine speciation analysis (HPLC-ICP-MS) with zebrafish embryo assays to link bioavailability to toxicity.
  • Geochemistry: Use synchrotron-based μ-XRF to map arsenic distribution in contaminated soils.
  • Data science: Apply machine learning (Random Forests) to predict metabolite profiles from LC-MS datasets .

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